4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid
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Overview
Description
4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid typically involves several steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-methoxyindole with methyl iodide in the presence of a base to introduce the methyl group at the nitrogen atom. This is followed by carboxylation at the 2-position using carbon dioxide under high pressure and temperature . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid can be compared with other indole derivatives such as:
5-Methoxy-2-methylindole: Known for its use in the synthesis of indolylquinoxalines and alkylindoles.
Indole-3-carboxylic acid: Another indole derivative with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-chloro-5-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-13-7-3-4-9(16-2)10(12)6(7)5-8(13)11(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
QXKPIUXWTRDBJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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